molecular formula C22H44BF4P2Rh- B15159665 (S)-[Rh COD TCFP]BF4

(S)-[Rh COD TCFP]BF4

Cat. No.: B15159665
M. Wt: 560.2 g/mol
InChI Key: CRUGJRKRRYVPDF-ZRXYBOGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[Rh COD TCFP]BF4 typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and tert-butylmethylphosphino-di-tert-butylphosphinomethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(S)-[Rh COD TCFP]BF4 primarily undergoes asymmetric hydrogenation reactions. It is also involved in reduction, substitution, and addition reactions. The compound’s high selectivity makes it suitable for producing chiral molecules, which are essential in pharmaceuticals and fine chemicals .

Common Reagents and Conditions

Common reagents used with this compound include hydrogen gas, various substrates (amines, ketones, unsaturated acids), and solvents like dichloromethane or toluene. The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .

Major Products

The major products formed from reactions involving this compound are chiral amines, alcohols, and acids. These products are highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[Rh COD TCFP]BF4 stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Its unique ligand structure provides significant steric hindrance, which enhances the selectivity of the catalytic process. This makes it particularly valuable in the synthesis of chiral molecules, where precision and selectivity are crucial .

Properties

Molecular Formula

C22H44BF4P2Rh-

Molecular Weight

560.2 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m0.../s1

InChI Key

CRUGJRKRRYVPDF-ZRXYBOGPSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC([P@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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